1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone
Overview
Description
1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone is an organic compound that features a butoxyphenyl group attached to a morpholine ring via an ethanone linkage
Preparation Methods
The synthesis of 1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone typically involves the reaction of 4-butoxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to achieve high yields and purity.
Chemical Reactions Analysis
1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the receptor and preventing the natural ligand from binding.
Comparison with Similar Compounds
1-(4-Butoxyphenyl)-2-morpholin-4-ylethanone can be compared with other similar compounds, such as:
1-(4-Butoxyphenyl)-2-piperidin-4-ylethanone: Similar
Properties
IUPAC Name |
1-(4-butoxyphenyl)-2-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-3-10-20-15-6-4-14(5-7-15)16(18)13-17-8-11-19-12-9-17/h4-7H,2-3,8-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEIDUFCMKLQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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